5-chloro-2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzenesulfonamide
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Overview
Description
5-Chloro-2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzene-1-sulfonamide is an organic compound with a complex structure
Preparation Methods
The synthesis of 5-chloro-2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzene-1-sulfonamide involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-(propylamino)-2H-chromen-3-one under basic conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups using reagents like sodium methoxide or sodium hydride.
Amidation: The sulfonamide group can be modified through amidation reactions with different amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures depending on the specific reaction .
Scientific Research Applications
5-Chloro-2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism by which 5-chloro-2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzene-1-sulfonamide exerts its effects involves binding to specific molecular targets. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. The pathways involved can include inhibition of inflammatory mediators or disruption of cell signaling pathways .
Comparison with Similar Compounds
Similar compounds include:
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 2-Methoxy-5-chloroaniline
- 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide
Compared to these compounds, 5-chloro-2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzene-1-sulfonamide is unique due to its specific structural features, such as the chromen-3-yl group, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H19ClN2O5S |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[2-oxo-4-(propylamino)chromen-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H19ClN2O5S/c1-3-10-21-17-13-6-4-5-7-14(13)27-19(23)18(17)22-28(24,25)16-11-12(20)8-9-15(16)26-2/h4-9,11,21-22H,3,10H2,1-2H3 |
InChI Key |
FRXMBJCVUVEBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C(=O)OC2=CC=CC=C21)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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